Efavirenz amino alcohol ethyl carbamate
Übersicht
Beschreibung
Efavirenz amino alcohol ethyl carbamate is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections
Wissenschaftliche Forschungsanwendungen
Efavirenz amino alcohol ethyl carbamate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of HIV-1 infections.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Wirkmechanismus
Target of Action
Efavirenz amino alcohol ethyl carbamate is a derivative of Efavirenz . Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection or prevent the spread of HIV . The primary target of Efavirenz is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) type 1 .
Mode of Action
As an NNRTI, Efavirenz has activity against HIV-1 by binding to reverse transcriptase . It consequently blocks the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication .
Biochemical Pathways
The primary biochemical pathway affected by Efavirenz is the reverse transcription process of the HIV-1 lifecycle. By inhibiting the reverse transcriptase enzyme, Efavirenz prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1 .
Pharmacokinetics
The pharmacokinetics of Efavirenz involves absorption, distribution, metabolism, and excretion (ADME). Efavirenz is well absorbed orally and has a relatively long plasma half-life, permitting once-daily administration . It is metabolized in the liver via CYP3A and 2B6 to inactive hydroxylated metabolites, which then undergo glucuronidation . The excretion of Efavirenz primarily occurs through feces .
Result of Action
The inhibition of reverse transcriptase by Efavirenz results in the prevention of HIV replication. This leads to a decrease in the viral load and an increase in CD4 cell counts, thereby improving the immune response against the virus .
Action Environment
The action of Efavirenz can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Efavirenz. Studies have shown that the degradation of Efavirenz follows apparent first-order kinetics over a pH range of 0.6 to 12.8 at 60°C . The overall rate constant indicated a pH minimum (the pH of maximum stability) of approximately 4 .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that this compound can be used for analytical method development, method validation, and quality control applications .
Molecular Mechanism
It is known that Efavirenz, a related compound, inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase) in HIV treatment
Temporal Effects in Laboratory Settings
It is known that the degradation of Efavirenz, a related compound, follows apparent first-order kinetics .
Metabolic Pathways
It is known that Efavirenz, a related compound, is metabolized by CYP2B6, a member of the cytochrome P450 family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of efavirenz amino alcohol ethyl carbamate involves several key steps:
Starting Material: The synthesis begins with the preparation of the amino alcohol intermediate. This is typically achieved through the reduction of a corresponding nitro compound or the hydrolysis of an amide.
Formation of Ethyl Carbamate: The amino alcohol is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure consistent product quality.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to meet industry standards and regulatory requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Efavirenz amino alcohol ethyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amino alcohol and ethyl carbamate.
Oxidation: Oxidative reactions can convert the amino alcohol group to a corresponding ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Amino alcohol and ethyl carbamate.
Oxidation: Ketone or aldehyde derivatives.
Substitution: Various substituted carbamate derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: The parent compound, used in the treatment of HIV-1 infections.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
Efavirenz amino alcohol ethyl carbamate is unique due to the presence of the amino alcohol and ethyl carbamate groups, which may enhance its chemical stability, solubility, and binding affinity compared to other non-nucleoside reverse transcriptase inhibitors. These properties make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKLWWRUOKZMC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175395 | |
Record name | Efavirenz amino alcohol ethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211563-41-6 | |
Record name | Efavirenz amino alcohol ethyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efavirenz amino alcohol ethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCK9QPK7LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.